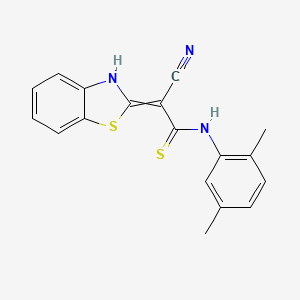
4,6-Diaminobenzene-1,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid that is soluble in water and alcohol, and slightly soluble in ether . This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Diaminobenzene-1,3-diol hydrochloride can be synthesized through several methods:
Amination Method: This involves the reaction of resorcinol with amine compounds to produce the desired product.
Diazotization Method: This method involves the diazotization of resorcinol followed by reaction with nitrosamine to form an imine intermediate, which is then reduced to yield 4,6-diaminobenzene-1,3-diol.
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting resorcinol with aminobenzene under acidic conditions, followed by neutralization with hydrochloric acid to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diaminobenzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of 4,6-diaminobenzene-1,3-diol .
Applications De Recherche Scientifique
4,6-Diaminobenzene-1,3-diol hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-diaminobenzene-1,3-diol hydrochloride involves its interaction with various molecular targets and pathways:
Oxidation: It can act as a reducing agent, donating electrons to oxidizing agents.
Substitution: It can form covalent bonds with electrophiles, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
4,6-Diaminobenzene-1,3-diol hydrochloride can be compared with other similar compounds such as:
4-Aminobenzene-1,3-diol hydrochloride: Similar structure but with one less amino group.
2-Amino-6-methylphenol hydrochloride: Similar structure but with a methyl group instead of an amino group.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
319925-00-3 |
|---|---|
Formule moléculaire |
C6H9ClN2O2 |
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
Clé InChI |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




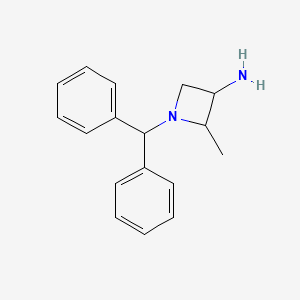
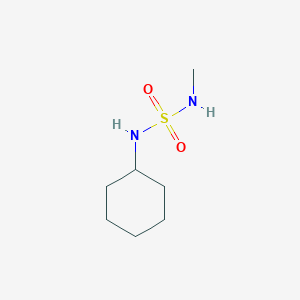

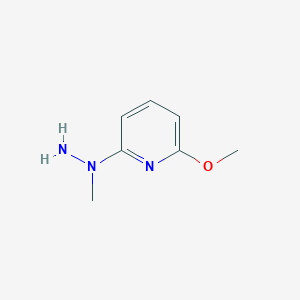
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
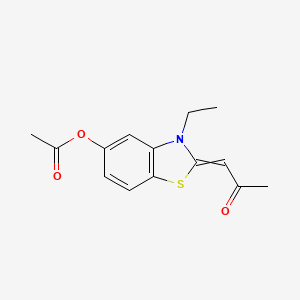
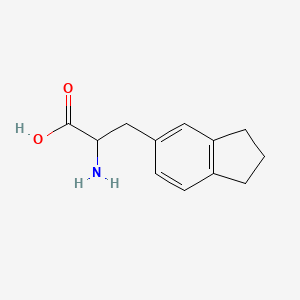
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
